molecular formula C11H21ClN2O B1398336 N-cyclopentylpiperidine-4-carboxamide hydrochloride CAS No. 1220038-00-5

N-cyclopentylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1398336
CAS No.: 1220038-00-5
M. Wt: 232.75 g/mol
InChI Key: NXMDNPADUCLDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . It is the hydrochloride salt of the base molecule N-cyclopentylpiperidine-4-carboxamide (CID 17604582) . This compound belongs to the pharmaceutically important chemical class of piperidine carboxamides. Piperidines are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a vital role in the medicinal chemistry industry . Piperidine-4-carboxamide derivatives have been identified as key scaffolds in the discovery of potent bioactive molecules. Scientific literature highlights their application as antagonists for targets like the transient receptor potential vanilloid-1 (TRPV1), an emerging target for the treatment of pain . Furthermore, extensive research has been conducted on piperidine-4-carboxamide derivatives as potent CCR5 antagonists with highly potent anti-HIV-1 activity, demonstrating the critical value of this structural motif in antiviral drug discovery . As a building block, this compound is useful for the synthesis of more complex molecules for pharmacological evaluation and is typically offered as a white to off-white crystalline powder in the stable hydrochloride salt form . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-cyclopentylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMDNPADUCLDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Nitrogen

The initial step involves the attachment of the cyclopentyl substituent to the nitrogen atom of the piperidine ring. This is typically achieved by:

  • N-Alkylation of Piperidine using cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base to form N-cyclopentylpiperidine. This method is efficient and widely used for introducing the cyclopentyl group onto nitrogen.

Functionalization at the 4-Position

The carboxamide group at the 4-position can be introduced via:

  • Carboxylation of the Piperidine Ring : Using carboxylating agents such as carbon dioxide under appropriate conditions to form the corresponding carboxylic acid at the 4-position, which can then be converted to the carboxamide.

  • Use of 4-Substituted Piperidines : A synthetic strategy involves preparing 4-substituted piperidines by alkylation of 4-picoline derivatives followed by catalytic hydrogenation to reduce the pyridine ring to piperidine. For example, 4-cyclopentylpyridine can be synthesized via lithiation and alkylation of 4-picoline with cyclopentyl bromide, followed by catalytic hydrogenation with PtO2 in the presence of HCl to yield 4-cyclopentylpiperidine hydrochloride salts.

  • Amidation : The carboxylic acid or its derivatives at the 4-position are converted to the carboxamide group typically by reaction with ammonia or amines under dehydrating conditions.

Formation of Hydrochloride Salt

The free base of N-cyclopentylpiperidine-4-carboxamide is reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 N-Alkylation Piperidine + Cyclopentyl bromide + Base N-cyclopentylpiperidine
2 Lithiation & Alkylation 4-Picoline + LDA + Cyclopentyl bromide 4-Cyclopentylpyridine
3 Catalytic Hydrogenation PtO2 catalyst, H2, HCl 4-Cyclopentylpiperidine hydrochloride salt
4 Carboxylation / Amidation CO2 or carboxylating agent + NH3 or amide formation reagents N-cyclopentylpiperidine-4-carboxamide
5 Salt Formation HCl N-cyclopentylpiperidine-4-carboxamide hydrochloride

Research Findings and Optimization Notes

  • Catalytic Hydrogenation : The use of platinum oxide (PtO2) as a catalyst under acidic conditions (HCl) provides near-quantitative yields of the desired piperidine hydrochloride salts from pyridine precursors.

  • Lithiation and Alkylation Efficiency : Lithiation of 4-picoline followed by alkylation with cyclopentyl bromide is an effective method to introduce the cyclopentyl substituent at the 4-position of the pyridine ring before reduction to piperidine, offering good yields and scalability.

  • Amide Formation : Conversion of the carboxylic acid to the carboxamide group requires careful control of reaction conditions to avoid side reactions and to maximize yield.

  • Hydrochloride Salt Stability : Formation of the hydrochloride salt improves the compound’s physicochemical properties, including increased water solubility and stability, which are essential for pharmaceutical use.

Comparative Analysis of Preparation Routes

Preparation Aspect Direct Alkylation Route Pyridine Alkylation + Hydrogenation Route
Starting Materials Piperidine, Cyclopentyl halide 4-Picoline, Cyclopentyl bromide
Key Reactions N-Alkylation, Amidation, Salt Formation Lithiation, Alkylation, Catalytic Hydrogenation, Amidation
Yield Moderate to High High (hydrogenation near quantitative)
Scalability Good Good
Complexity Lower Higher (multi-step)
Purity and Salt Formation Straightforward Requires careful hydrogenation and salt isolation

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that N-cyclopentylpiperidine-4-carboxamide hydrochloride may exhibit analgesic and anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pain pathways, suggesting potential therapeutic uses in pain management .

Neurological Research

This compound has been investigated for its role as a ligand in receptor binding studies related to neurodegenerative diseases such as Alzheimer's. Its ability to inhibit cholinesterase enzymes positions it as a candidate for further development in treating cognitive decline associated with neurodegeneration .

Case Study: Dual Inhibition of Thrombin and Cholinesterase
A study highlighted the design of isonipecotamide derivatives, which include N-cyclopentylpiperidine analogs, showing promising dual inhibition of thrombin and cholinesterase. These effects were linked to improved cognitive outcomes in models of Alzheimer’s disease .

Industrial Applications

This compound is also utilized in the development of new materials, particularly polymers and coatings with specific properties due to its unique chemical structure. Its ability to form stable complexes with various substrates enhances its utility in industrial applications.

Comparison with Related Compounds

The unique cyclopentyl group in N-cyclopentylpiperidine-4-carboxamide distinguishes it from other piperidine derivatives, such as N-cyclohexylpiperidine-4-carboxamide. This structural difference may influence binding affinities and selectivity toward specific molecular targets.

Table 2: Comparison of Piperidine Derivatives

Compound NameUnique FeaturePotential Application
N-cyclopentylpiperidine-4-carboxamideCyclopentyl groupAnalgesic, anti-inflammatory
N-cyclohexylpiperidine-4-carboxamideCyclohexyl groupNeuroprotective
N-phenylpiperidine-4-carboxamidePhenyl groupAntidepressant

Mechanism of Action

The mechanism of action of N-cyclopentylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopentylpiperidine-4-carboxamide hydrochloride with analogous piperidine carboxamide derivatives, focusing on molecular attributes, substituent effects, and functional roles.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity
This compound C₁₁H₂₁ClN₂O 232.75 1220038-00-5 Cyclopentyl, carboxamide ≥95.0%
N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide hydrochloride C₁₂H₁₈ClN₃O 255.74 1219976-65-4 Pyridinylmethyl, carboxamide Not specified
N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride C₁₃H₁₉ClN₂O₂ 278.76 548763-46-8 4-Methoxyphenyl, carboxamide Similarity score: 0.93
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride C₁₀H₁₉ClN₂O 218.73 2613384-53-3 Cyclobutane, dihydrochloride salt Not specified
Piperidine-4-carbonitrile hydrochloride C₆H₁₁ClN₂ 146.62 24041-22-3 Nitrile group Not specified

Key Observations :

  • Molecular Weight : Derivatives with aromatic or bulky substituents (e.g., pyridinylmethyl, methoxyphenyl) exhibit higher molecular weights compared to simpler analogs like piperidine-4-carbonitrile hydrochloride .
  • Salt Forms: The dihydrochloride salt in may improve aqueous solubility compared to monohydrochloride derivatives.
Physicochemical and Functional Differences
  • Functional Roles: Piperidine-4-carbonitrile hydrochloride (CAS 24041-22-3) is noted as a building block in medicinal chemistry, particularly for CNS drug development . N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride (similarity score 0.93) may share pharmacokinetic properties with the target compound due to its methoxy group, which often enhances metabolic stability .

Biological Activity

N-cyclopentylpiperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core with a cyclopentyl substituent and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the cyclopentyl group and carboxamide moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on neurotransmitter systems, particularly acetylcholine and its related enzymes.

Key Findings:

  • Acetylcholinesterase Inhibition:
    • The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
    • IC50 values reported for related compounds suggest a moderate inhibition range, indicating potential therapeutic applications in cognitive disorders .
  • Neuroprotective Effects:
    • Studies have indicated that compounds similar to this compound exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .
  • Antimicrobial Activity:
    • Some derivatives of piperidine-based compounds have shown antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. While specific data on this compound is limited, its structural analogs suggest a possible role in antimicrobial therapy .

Research Data Table

Study Biological Activity IC50 Values Notes
Study 1AChE Inhibition27.04 - 106.75 µMModerate inhibition compared to rivastigmine
Study 2Neuroprotective EffectsNot specifiedPotential benefits in neurodegenerative diseases
Study 3Antimicrobial ActivityNot specifiedRelated compounds showed efficacy against tuberculosis

Case Study 1: Neuroprotective Properties

In a preclinical study, a series of piperidine derivatives were evaluated for their neuroprotective effects in models of oxidative stress-induced neurotoxicity. Results indicated that certain derivatives, including those structurally related to this compound, significantly reduced neuronal cell death and improved cell viability .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives against Mycobacterium tuberculosis. Although this compound was not directly tested, its analogs exhibited promising results with IC50 values indicating effective inhibition at low concentrations .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-cyclopentylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis of piperidine-carboxamide derivatives typically involves coupling cyclopentylamine with a piperidine-4-carboxylic acid intermediate, followed by hydrochloride salt formation. Key steps include:

  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane under reflux (40–50°C) .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor by TLC (silica gel, chloroform:methanol 9:1) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to minimize byproducts like unreacted cyclopentylamine .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm cyclopentyl group integration (e.g., 10H for cyclopentyl protons) and piperidine ring protons (δ 1.5–3.0 ppm) .
    • ¹³C NMR : Identify carbonyl resonance (~170 ppm) and quaternary carbons in the cyclopentyl group .
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to verify purity (>98%) and molecular ion ([M+H]⁺ at m/z ~255) .

Advanced: How can crystallographic data resolve discrepancies in proposed stereochemical configurations of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Analyze space group (e.g., P2₁/c) and hydrogen bonding between the amide group and chloride ion to confirm stereochemistry .
  • Data Interpretation : Compare experimental bond angles (e.g., C-N-C in piperidine ~109.5°) and torsion angles with computational models (DFT/B3LYP) to validate geometry .

Advanced: What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

Answer:

  • Impurity Profiling :
    • HPLC-DAD : Detect unreacted starting materials (e.g., cyclopentylamine) using a phenyl-hexyl column and UV detection at 210 nm .
    • LC-MS/MS : Identify trace byproducts (e.g., N-acylated derivatives) via fragmentation patterns .
  • Quantification : Use external calibration curves with reference standards (e.g., USP-grade piperidine derivatives) .

Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS pH 7.4) compared to the free base. Conduct pH-solubility profiling (pH 1–10) to identify optimal storage conditions .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed carboxamide (piperidine-4-carboxylic acid) .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Receptor Binding Assays : Screen for affinity to sigma-1 or opioid receptors using radioligand displacement (e.g., [³H]-DTG for sigma-1) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays in HEK293 or SH-SY5Y cell lines to assess IC₅₀ values (dose range: 1–100 µM) .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage : Keep in sealed, light-resistant containers at –20°C under argon. Desiccate to prevent hygroscopic degradation .
  • Handling : Use glove boxes for weighing to avoid moisture absorption. Confirm integrity via melting point analysis (literature mp: ~230°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
N-cyclopentylpiperidine-4-carboxamide hydrochloride

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